

# The Role of PIM Kinases in Hematological Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LGB321    |           |
| Cat. No.:            | B13979250 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and metabolism. Comprising three isoforms—PIM1, PIM2, and PIM3—these constitutively active kinases are frequently overexpressed in a wide range of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and various lymphomas. Their elevated expression is often associated with aggressive disease and resistance to standard therapies. Consequently, PIM kinases have emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of PIM kinase biology in hematological cancers, detailing their signaling pathways, key downstream substrates, and the current landscape of PIM kinase inhibitors in preclinical and clinical development. Furthermore, it offers detailed protocols for essential experiments to study PIM kinase function and inhibitor efficacy.

## **PIM Kinase Biology and Function**

The PIM kinase family members share a high degree of sequence homology and exhibit overlapping functions, though their expression patterns can vary across different tissues and cancer types.[1] Unlike many other kinases, PIM kinases are constitutively active upon translation, and their activity is primarily regulated at the level of transcription and protein stability.[2][3]



PIM Isoforms in Hematological Malignancies:

- PIM1: Predominantly expressed in hematopoietic tissues, PIM1 is frequently upregulated in various leukemias and lymphomas.[4] Its overexpression is often driven by signaling from cytokine receptors through the JAK/STAT pathway.[5]
- PIM2: Also highly expressed in hematopoietic cells, PIM2 plays a significant role in the survival of myeloma and lymphoma cells.[4]
- PIM3: While also implicated in hematological cancers, PIM3 expression is often more prominent in solid tumors.[4]

# PIM Kinase Signaling Pathways in Hematological Cancers

PIM kinases are key downstream effectors of several critical oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Their central role in these networks makes them critical nodes for cancer cell survival and proliferation.

## The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling that governs hematopoiesis. In many hematological malignancies, this pathway is constitutively active, leading to the overexpression of target genes, including the PIM kinases.[5]





Click to download full resolution via product page

Figure 1: JAK/STAT pathway leading to PIM kinase expression.



As depicted in Figure 1, cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of target genes, including PIM kinases.[6][7]

## Crosstalk with the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another central signaling network that is frequently dysregulated in cancer. PIM kinases exhibit significant crosstalk with this pathway, often acting in parallel to or downstream of AKT to promote cell survival and proliferation.[8][9]





Click to download full resolution via product page

**Figure 2:** Crosstalk between PIM kinases and the PI3K/AKT/mTOR pathway.



PIM kinases and AKT share several downstream substrates, leading to synergistic effects on cell survival and proliferation. Both kinases can phosphorylate and inactivate the pro-apoptotic protein BAD, and both can lead to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[8][9][10]

# **Key Downstream Substrates of PIM Kinases**

The oncogenic functions of PIM kinases are mediated through the phosphorylation of a diverse array of downstream substrates that regulate critical cellular processes, including apoptosis, cell cycle progression, and protein translation.

## **Regulation of Apoptosis**

A primary mechanism by which PIM kinases promote cell survival is through the inhibition of apoptosis. A key substrate in this process is the pro-apoptotic BCL-2 family member, BAD.





Click to download full resolution via product page

**Figure 3:** PIM kinase-mediated inhibition of apoptosis via BAD phosphorylation.

PIM kinases phosphorylate BAD on multiple serine residues (Ser112, Ser136, and Ser155).[11] This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters BAD in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL.[11] This ultimately leads to the suppression of apoptosis. PIM kinases also contribute to the inhibition of apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[12]

## **Regulation of the Cell Cycle**



PIM kinases promote cell cycle progression by phosphorylating and regulating the activity of several key cell cycle regulators.



Click to download full resolution via product page

**Figure 4:** PIM kinase regulation of cell cycle progression.

PIM kinases phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, leading to its nuclear export and subsequent proteasomal degradation.[13] The downregulation of p27Kip1 relieves its inhibitory effect on cyclin/CDK complexes, thereby promoting G1-S phase transition. Additionally, PIM kinases can phosphorylate and activate the CDC25A phosphatase, which is also involved in cell cycle progression.[13] PIM kinases also phosphorylate and stabilize the c-Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation.

## PIM Kinase Inhibitors in Development

The critical role of PIM kinases in hematological malignancies has spurred the development of numerous small molecule inhibitors. These inhibitors are being evaluated as monotherapies and in combination with other anti-cancer agents.

## **Preclinical Efficacy of PIM Kinase Inhibitors**



A number of pan-PIM kinase inhibitors have demonstrated significant preclinical activity in various hematological cancer models.

| Inhibitor          | Target(s)        | IC50<br>(PIM1)  | IC50<br>(PIM2) | IC50<br>(PIM3)  | Hematolo<br>gical<br>Cancer<br>Models | Referenc<br>e(s) |
|--------------------|------------------|-----------------|----------------|-----------------|---------------------------------------|------------------|
| AZD1208            | Pan-PIM          | <5 nM           | <5 nM          | <5 nM           | AML                                   | [13][14]         |
| SGI-1776           | Pan-PIM,<br>FLT3 | -               | -              | -               | AML, MM                               | [15][16][17]     |
| LGH447<br>(PIM447) | Pan-PIM          | 0.095 μΜ        | 0.522 μΜ       | 0.369 μΜ        | MM, AML                               | [18][19]         |
| INCB0539<br>14     | Pan-PIM          | -               | -              | -               | AML, MM,<br>MF                        | [1]              |
| GDC-0339           | Pan-PIM          | Ki = 0.03<br>nM | Ki = 0.1 nM    | Ki = 0.02<br>nM | ММ                                    | [18]             |
| CX-6258            | Pan-PIM          | 5 nM            | 25 nM          | 16 nM           | -                                     | [18]             |

IC50 and Ki values are approximate and can vary depending on the assay conditions.

## **Clinical Trials of PIM Kinase Inhibitors**

Several PIM kinase inhibitors have advanced into clinical trials for patients with hematological malignancies.



| Inhibitor          | Phase | NCT<br>Identifier | Status     | Indication<br>(s)                               | Key<br>Findings/<br>Adverse<br>Events                                                             | Referenc<br>e(s) |
|--------------------|-------|-------------------|------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------|------------------|
| AZD1208            | I     | -                 | Terminated | AML, Solid<br>Tumors                            | Lack of single-agent efficacy. Most common AEs were gastrointes tinal.                            | [20]             |
| SGI-1776           | I     | NCT01239<br>108   | Terminated | Relapsed/<br>Refractory<br>Leukemias            | Dose-<br>limiting<br>cardiac<br>QTc<br>prolongatio<br>n.                                          | [3][21]          |
| LGH447<br>(PIM447) | I     | NCT02160<br>951   | Completed  | Multiple<br>Myeloma                             | Tolerated at 250 mg or 300 mg QD. Most common grade 3/4 AEs were thrombocyt openia and leukopenia | [22][23]         |
| INCB0539<br>14     | I/II  | NCT02587<br>598   | -          | Advanced<br>Hematologi<br>c<br>Malignanci<br>es | Generally well- tolerated. Most common                                                            | [1]              |



TEAEs were elevated ALT/AST and fatigue.

# Experimental Protocols In Vitro PIM Kinase Activity Assay

This protocol describes a general method for measuring the in vitro activity of PIM kinases and assessing the potency of inhibitors using a luminescence-based assay that quantifies ADP production.

#### Materials:

- Recombinant PIM1, PIM2, or PIM3 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)[5]
   [24]
- Substrate (e.g., PIMtide, BAD peptide)
- ATP
- PIM kinase inhibitor of interest
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

Prepare serial dilutions of the PIM kinase inhibitor in DMSO.



- In a 384-well plate, add 1 μL of the diluted inhibitor or DMSO (for control).[24]
- Add 2 μL of the appropriate concentration of PIM kinase enzyme to each well.[24]
- Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for the specific PIM kinase isoform.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.[24]
- Incubate the reaction at room temperature for 60 minutes.
- Stop the reaction and detect the amount of ADP produced by following the manufacturer's
  protocol for the ADP-Glo™ Kinase Assay.[5][24] This typically involves adding an ADP-Glo™
  Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to
  ATP and generate a luminescent signal.[5][24]
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

# Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of PIM kinase inhibitors on the viability and proliferation of hematological cancer cell lines.

#### Materials:

- Hematological cancer cell line of interest (e.g., MOLM-16, U266)
- · Complete cell culture medium
- PIM kinase inhibitor of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]
- 96-well plates
- Microplate reader capable of measuring absorbance at 570 nm

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.[26]
- Allow cells to adhere (if applicable) or acclimate for 24 hours.
- Prepare serial dilutions of the PIM kinase inhibitor in complete culture medium.
- Add 100 μL of the diluted inhibitor or vehicle control to the appropriate wells.
- Incubate the plate for 48-72 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- Add 20 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[27]
- If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the
  plate to pellet the cells before aspirating the medium.
- Add 150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader. [27]
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

# **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This protocol describes the detection of apoptosis in cells treated with a PIM kinase inhibitor using flow cytometry.

#### Materials:



- Hematological cancer cell line
- PIM kinase inhibitor of interest
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl<sub>2</sub>)[4][28]
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Seed cells and treat with the PIM kinase inhibitor or vehicle control for the desired time (e.g., 24-48 hours).
- Harvest the cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.
- Wash the cells twice with cold PBS.[29]
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[4]
- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[4]
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]
- Add 400 μL of 1X Binding Buffer to each tube.[4]
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).



### **Conclusion and Future Directions**

PIM kinases are undeniably critical drivers of tumorigenesis and therapeutic resistance in a multitude of hematological malignancies. Their constitutive activity and central position in key oncogenic signaling pathways make them highly attractive targets for therapeutic intervention. While first-generation PIM inhibitors have faced challenges in the clinic, primarily due to off-target toxicities or lack of single-agent efficacy, the development of more selective and potent next-generation inhibitors holds promise. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to PIM inhibition and exploring rational combination therapies that can overcome resistance and enhance clinical outcomes. A deeper understanding of the isoform-specific functions of PIM kinases will also be crucial in designing more targeted and effective therapeutic strategies for patients with hematological cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. promega.com [promega.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 9. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. astx.com [astx.com]
- 22. selleckchem.com [selleckchem.com]
- 23. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. researchhub.com [researchhub.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PIM Kinases in Hematological Cancers: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13979250#role-of-pim-kinases-in-hematological-cancers]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com